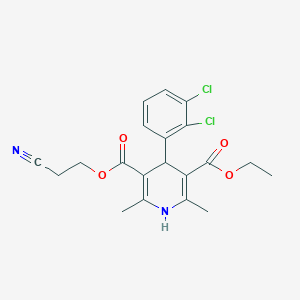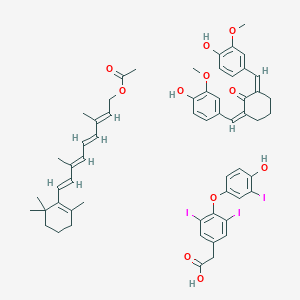
Plethoryl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plethoryl is a chemical compound that has gained attention for its potential use in scientific research. It is a synthetic molecule that can be synthesized using a variety of methods. The compound has been shown to have various biochemical and physiological effects that make it a promising tool for studying different biological processes.
Mechanism of Action
Plethoryl's mechanism of action is not fully understood. However, it is believed to work by binding to the active site of enzymes and ion channels, thereby inhibiting their activity. The compound has been shown to be selective for certain enzymes and ion channels, which makes it a valuable tool for studying specific biological processes.
Biochemical and Physiological Effects
Plethoryl has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. Additionally, Plethoryl has been shown to modulate the activity of ion channels, which are involved in the generation and propagation of action potentials in neurons and other excitable cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using Plethoryl in lab experiments is its selectivity for specific enzymes and ion channels. This selectivity allows researchers to study specific biological processes without affecting other pathways. Additionally, Plethoryl is relatively easy to synthesize and can be produced in large quantities.
One of the limitations of using Plethoryl in lab experiments is its potential toxicity. The compound has been shown to be toxic to some cell types at high concentrations. Additionally, the compound's mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems.
Future Directions
There are several future directions for the study of Plethoryl. One direction is to further investigate its mechanism of action. Understanding how the compound interacts with enzymes and ion channels could lead to the development of more selective compounds with fewer side effects.
Another future direction is to explore the use of Plethoryl in drug discovery. The compound's ability to inhibit the activity of enzymes and ion channels makes it a promising tool for identifying new drug targets. Additionally, the compound's selectivity could be used to develop more effective and targeted therapies.
Conclusion
In conclusion, Plethoryl is a synthetic compound that has potential applications in scientific research. Its ability to inhibit the activity of enzymes and ion channels makes it a valuable tool for studying different biological processes. However, its potential toxicity and unknown mechanism of action should be taken into consideration when using it in lab experiments. Further research into the compound's mechanism of action and potential therapeutic uses could lead to exciting new discoveries in the field of drug discovery and development.
Synthesis Methods
Plethoryl can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-amino-4,6-dichloropyrimidine with 3,5-dimethoxybenzaldehyde in the presence of a base. This method produces a high yield of the compound and is relatively simple.
Scientific Research Applications
Plethoryl has a wide range of applications in scientific research. It has been shown to inhibit the activity of various enzymes, including kinases and phosphatases. This inhibition can be used to study the role of these enzymes in different biological processes. Additionally, Plethoryl has been shown to modulate the activity of ion channels, which can be used to study the physiology of different cell types.
properties
CAS RN |
100216-56-6 |
|---|---|
Product Name |
Plethoryl |
Molecular Formula |
C58H63I3O11 |
Molecular Weight |
1316.8 g/mol |
IUPAC Name |
(2Z,6Z)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one;[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate;2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid |
InChI |
InChI=1S/C22H22O5.C22H32O2.C14H9I3O4/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2;1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6;15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20/h6-13,23-24H,3-5H2,1-2H3;7,9-10,12-14H,8,11,15-16H2,1-6H3;1-4,6,18H,5H2,(H,19,20)/b16-10-,17-11-;10-7+,13-12+,17-9+,18-14+; |
InChI Key |
LTUHDNNQMPNYEU-NCLKYLIUSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C.COC1=C(C=CC(=C1)/C=C/2\C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/CCC2)O.C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C.COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O.C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C.COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O.C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O |
synonyms |
Plethoryl tiratricol-cyclovalone-retinol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



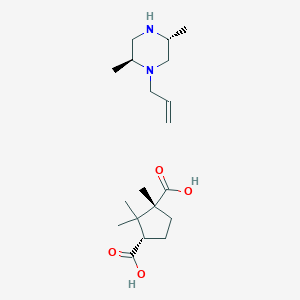





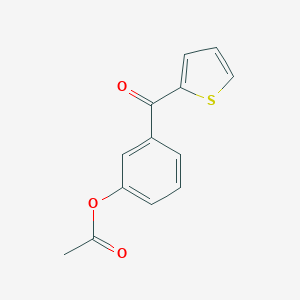

![2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol](/img/structure/B20530.png)
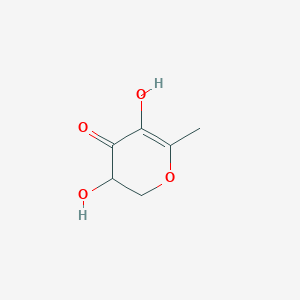
![4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B20537.png)

